molecular formula C13H11F3N2OS2 B2511839 Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether CAS No. 338955-60-5

Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether

Cat. No. B2511839
CAS RN: 338955-60-5
M. Wt: 332.36
InChI Key: YDQDEGDEQWZFTJ-UHFFFAOYSA-N
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Description

The compound "Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often explored for their potential as chemotherapeutic agents . The presence of a methylsulfanyl group and a trifluoromethylphenylsulfanyl moiety within the compound suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a regioselective synthesis approach has been reported for the creation of 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which involves cyclocondensation of trichloroalkenones with methylisothiourea sulfates under basic conditions . Additionally, a novel trimerization of phenylsulfanyl isocyanides has been described, leading to dihydropyrimidine derivatives . These methods highlight the versatility of synthetic approaches in creating complex pyrimidine structures.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods like density functional theory (DFT), are commonly used to investigate the molecular structure of pyrimidine derivatives. These studies provide insights into the vibrational wave numbers, geometrical parameters, and potential energy distributions of the compounds . For example, the molecular structure of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has been elucidated using these techniques, revealing the presence of intramolecular interactions and conformational preferences .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution. The reactivity of the methylsulfanyl group in such compounds has been explored, showing that it can be substituted by nucleophiles like morpholine or hydrazine to yield new pyrimidine derivatives . Additionally, the interaction of pyrimidine derivatives with electrophilic or nucleophilic species can be predicted by molecular electrostatic potential (MEP) maps, which indicate possible sites for chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly affect the compound's electron distribution and chemical reactivity . The crystal structure analysis of related compounds provides information on the molecular conformation and packing in the solid state, which can impact the material's properties . Furthermore, the nonlinear optical properties and hyperpolarizability of these compounds are of interest for potential applications in materials science .

Scientific Research Applications

Novel COX-2 Inhibitors

A series of cyclooxygenase-2 (COX-2) inhibitors based on the 2-pyrimidinyl ether framework, including compounds similar in structure to Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether, has been discovered. These inhibitors have shown potent and selective inhibition capabilities with favorable pharmacokinetic profiles, high brain penetration, and good efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Regioselective Synthesis

The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which share a similar sulfur-containing motif, has been reported. This process allows for the introduction of varied substituents, yielding compounds with potential for diverse chemical and biological applications (Santos et al., 2015).

Polyamide-Imides Synthesis

A novel approach to synthesizing organic-soluble polyamide-imides (PAIs) involving sulfur-containing diimide-diacid precursors has been developed. These PAIs exhibit excellent solubility, good thermal stability, and unique optical properties, making them suitable for advanced material applications (Shockravi et al., 2009).

Anti-Helicobacter pylori Agents

Compounds structurally related to Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether have been explored as potent and selective inhibitors against the gastric pathogen Helicobacter pylori. Such compounds fulfill several in vitro microbiological criteria necessary for novel anti-H. pylori agents, indicating their potential in treating infections caused by this bacterium (Carcanague et al., 2002).

Molecular Docking and Spectroscopic Analysis

Spectroscopic investigation, molecular docking, and theoretical studies on compounds with the methylsulfanyl-pyrimidine structure have indicated their potential as chemotherapeutic agents and inhibitors against various biological targets. These studies provide insights into the compounds' reactivity, electronic properties, and possible interactions with biological molecules (Alzoman et al., 2015).

Future Directions

The future research directions would depend on the potential applications of this compound. Given the presence of a trifluoromethyl group, which is common in pharmaceuticals and agrochemicals, one potential direction could be exploring its use in these areas .

properties

IUPAC Name

5-methoxy-2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS2/c1-19-10-7-17-12(20-2)18-11(10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDEGDEQWZFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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